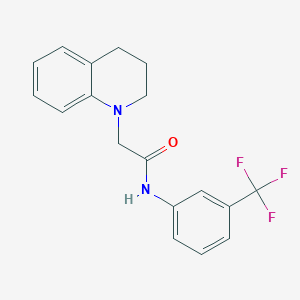

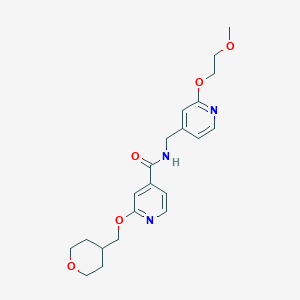

![molecular formula C22H22N4S B2709733 N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine CAS No. 380578-05-2](/img/structure/B2709733.png)

N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule with multiple functional groups, including an indole ring and a benzothiazole ring. Indole is an aromatic heterocyclic organic compound. It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Benzothiazole is a heterocyclic compound; it is notable for its photoluminescence and is used in manufacture of dyes, perfumes, and pharmaceuticals, particularly anti-inflammatory drugs .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the indole and benzothiazole rings. The indole ring is electron-rich and may undergo electrophilic aromatic substitution. The benzothiazole ring might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some general properties of indole and benzothiazole derivatives can be inferred, such as a likely high melting point and potential for fluorescence .Scientific Research Applications

Synthesis and Characterization

One line of research focuses on developing synthetic pathways for creating complex molecules, including those containing the core structure similar to N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine. For example, a study by Garzón and Davies (2014) describes a gold-catalyzed formal [3 + 2]-dipolar cycloaddition approach for creating fused imidazo-diazines and imidazo-pyridines, showcasing the versatility in accessing heteroaromatic compounds through innovative synthetic methods (Garzón & Davies, 2014).

Molecular Docking and Biological Evaluation

Significant interest also lies in the biological applications of compounds related to this compound. For instance, Genç et al. (2021) synthesized and characterized a novel tetrahydropyrimidine derivative, demonstrating its potential as a SARS-CoV-2 inhibitor through synthesis, modeling, and molecular docking analysis. This highlights the compound's relevance in the search for new therapeutic agents against emerging viral diseases (Genç et al., 2021).

Catalytic Applications and Chemical Transformations

Research by Singh et al. (2017) on palladacycles derived from indole and pyridine-based ligands, including structures akin to the compound , showcases the utility of such molecules in catalyzing chemical transformations. These findings open up new avenues for the application of this compound and related compounds in synthetic chemistry and industrial processes (Singh et al., 2017).

Environmental and Health Implications

Furthermore, studies on the presence of carcinogenic heterocyclic amines in the urine of individuals consuming cooked foods, as reported by Ushiyama et al. (1991), provide insights into the health implications of exposure to compounds structurally related to this compound. This research emphasizes the need for understanding the metabolic and environmental fate of such molecules (Ushiyama et al., 1991).

Mechanism of Action

Future Directions

The potential applications and future directions for this compound would depend on its biological activity. If it shows promising activity in initial studies, it could be further developed and optimized. For example, if it shows anticancer activity, it could be modified to improve its potency and selectivity .

properties

IUPAC Name |

N-[(2-methyl-1H-indol-3-yl)-pyridin-2-ylmethyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4S/c1-14-20(15-8-2-3-9-16(15)24-14)21(18-11-6-7-13-23-18)26-22-25-17-10-4-5-12-19(17)27-22/h2-3,6-9,11,13,21,24H,4-5,10,12H2,1H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWTVYPLNOSVFRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(C3=CC=CC=N3)NC4=NC5=C(S4)CCCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

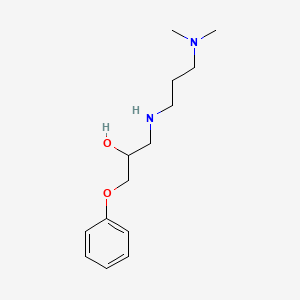

![N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetamide](/img/structure/B2709657.png)

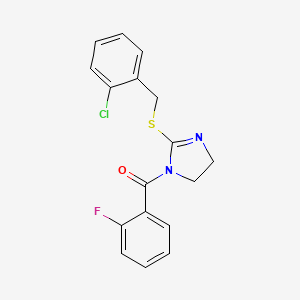

![4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-2-(methylsulfanyl)quinazoline](/img/structure/B2709658.png)

![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(oxolan-3-yl)methanone](/img/structure/B2709659.png)

![dimethyl 5-(4-bromophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2709661.png)

![1-[(1S)-1-(4-Chlorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2709664.png)

![N-(2,5-dimethoxyphenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2709673.png)